

what is (E)-FeCp-oxindole

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Compound of Interest

Compound Name: (E)-FeCp-oxindole

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An In-Depth Technical Guide to **(E)-FeCp-oxindole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-FeCp-oxindole, with the chemical name (E)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one, is a novel organometallic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, incorporating a ferrocenyl group attached to an oxindole scaffold, has demonstrated potent and selective inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of **(E)-FeCp-oxindole**, including its chemical properties, synthesis, biological activity, and the signaling pathways it modulates.

Chemical and Physical Properties

(E)-FeCp-oxindole is a crystalline solid with the molecular formula $C_{19}H_{15}FeNO$ and a molecular weight of 329.17 g/mol .^{[1][2]} It is the (E)-isomer of the 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one structure.

Property	Value	Reference
Chemical Name	(E)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one	[1]
CAS Number	884338-18-5	[1][2]
Molecular Formula	C ₁₉ H ₁₅ FeNO	[1]
Molecular Weight	329.17 g/mol	[1][2]
Appearance	Crystalline solid	[3]
Solubility	Soluble in DMSO	[4]

Synthesis

The synthesis of **(E)-FeCp-oxindole** is achieved through a Knoevenagel condensation reaction between 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde.[3] This reaction typically yields a mixture of the (E) and (Z) geometrical isomers, which can be separated by chromatographic techniques.[3]

Experimental Protocol: Synthesis of (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one

- Reactants: 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde.
- Reaction Type: Knoevenagel condensation.[3]
- Procedure: A mixture of 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde is reacted in the presence of a base, such as piperidine or potassium hydroxide, in a suitable solvent like ethanol.[3][5] The reaction mixture is typically heated to facilitate the condensation.
- Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is subjected to purification. The (E) and (Z) isomers can be separated using preparative thin-layer chromatography or column chromatography.[3] The structures of the isomers are confirmed by spectroscopic methods, including ¹H NMR and X-ray crystallography.[3]

Biological Activity and Mechanism of Action

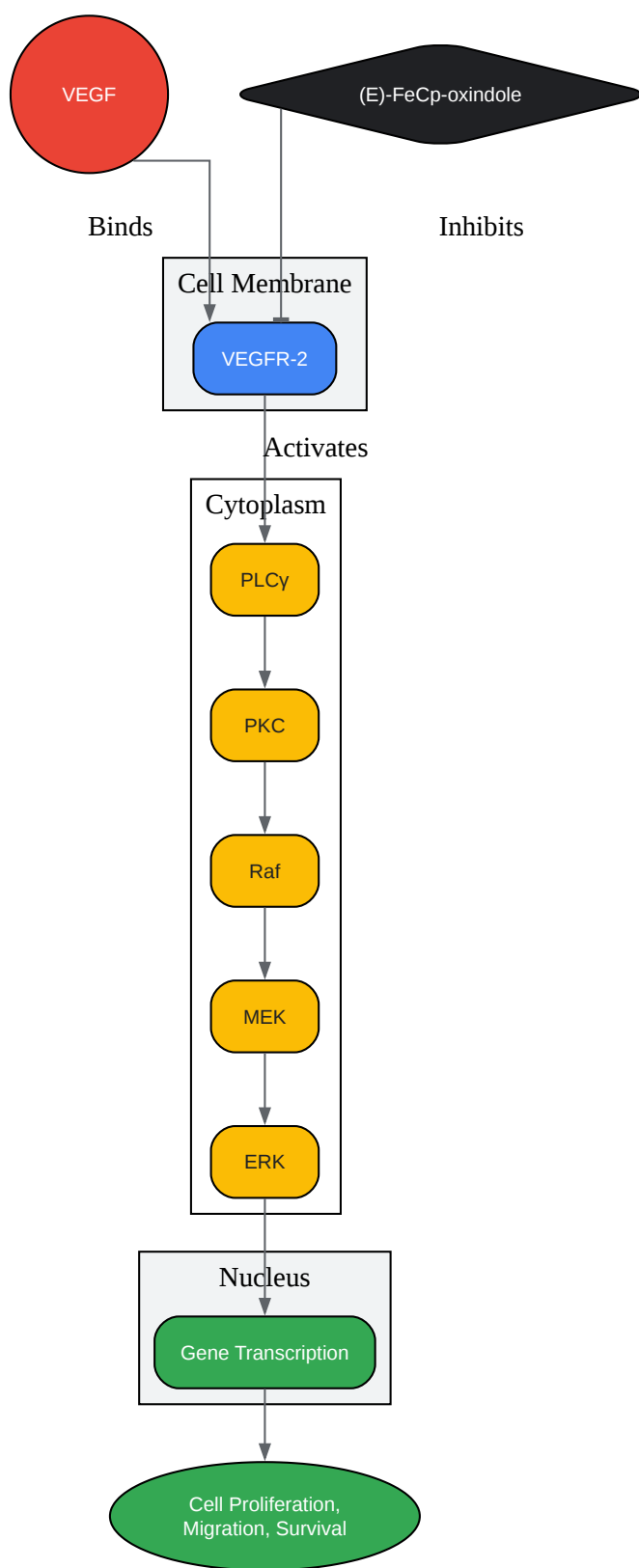
(E)-FeCp-oxindole is a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] By inhibiting VEGFR-2, **(E)-FeCp-oxindole** can disrupt the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis.[1]

Quantitative Biological Data

Target/Assay	IC ₅₀ Value	Notes	Reference
VEGFR-2 Kinase Inhibition	~200-214 nM	Selective for VEGFR-2	[1][3]
VEGFR-1 Kinase Inhibition	No significant inhibition	at 10 μM	[1]
PDGFRα Kinase Inhibition	No significant inhibition	at 10 μM	[1]
PDGFRβ Kinase Inhibition	No significant inhibition	at 10 μM	[1]
B16 Murine Melanoma Cell Viability	< 1 μM	In vitro cytotoxicity	[1][3]
Vero Cell Viability	In the micromolar range	In vitro cytotoxicity	[3]

Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade involving multiple pathways that ultimately regulate angiogenesis. **(E)-FeCp-oxindole** exerts its effect by inhibiting this initial autophosphorylation step.



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Caption: VEGFR-2 signaling pathway and the inhibitory action of **(E)-FeCp-oxindole**.

Experimental Protocols

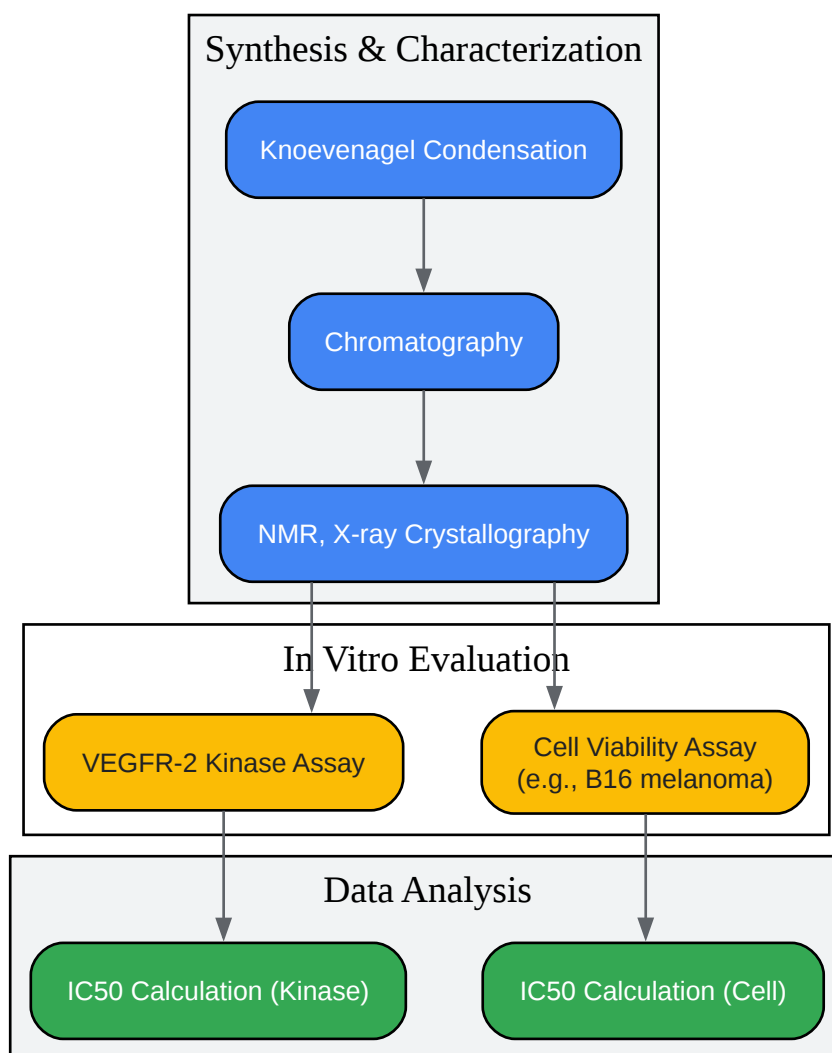
VEGFR-2 Kinase Assay

- Principle: To measure the in vitro inhibitory activity of **(E)-FeCp-oxindole** against the VEGFR-2 kinase.
- Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human VEGFR-2 kinase domain is incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of **(E)-FeCp-oxindole**. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. The FRET signal, proportional to the extent of substrate phosphorylation, is measured.
- Data Analysis: The IC_{50} value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

- Principle: To assess the cytotoxic effect of **(E)-FeCp-oxindole** on cancer cell lines.
- Methodology: B16 murine melanoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of **(E)-FeCp-oxindole** for a specified period (e.g., 48 or 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
- Data Analysis: The IC_{50} value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Experimental Workflow



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Caption: General experimental workflow for the synthesis and evaluation of **(E)-FeCp-oxindole**.

Conclusion

(E)-FeCp-oxindole represents a promising class of organometallic compounds with potent and selective anti-angiogenic properties. Its well-defined mechanism of action, targeting the VEGFR-2 signaling pathway, makes it an attractive candidate for further preclinical and clinical development as an anticancer agent. The synthetic route is straightforward, and the biological evaluation methods are well-established, providing a solid foundation for future research and drug development efforts.

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